

A Researcher's Guide to Interspecies Cross-Reactivity of Resistin Antibodies

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Compound of Interest

Compound Name: resistin

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For researchers, scientists, and drug development professionals, selecting an antibody with the appropriate species cross-reactivity is a critical step for accurate and reliable experimental results. This guide provides an objective comparison of commercially available resistin antibodies, focusing on their cross-reactivity between human, mouse, and rat species. The information is compiled from manufacturer datasheets and supported by detailed experimental protocols.

Understanding Resistin and Species Variation

Resistin, a cysteine-rich peptide hormone, has been implicated in inflammation, insulin resistance, and other metabolic processes. However, its primary site of expression and amino acid sequence differ significantly between species, posing a challenge for antibody-based detection methods. Human and rodent resistin share approximately 60% sequence identity.[\[1\]](#) [\[2\]](#) While in rodents, resistin is primarily secreted by adipocytes, in humans, it is mainly expressed by macrophages.[\[1\]](#)[\[2\]](#) These differences underscore the importance of validating antibody cross-reactivity.

A sequence alignment of mature human, mouse, and rat resistin highlights the regions of homology and divergence that can affect antibody binding.

Amino Acid Sequence Alignment of Mature Resistin:

Species	Sequence
Human	SSKTLCSMEEAINERIQEVAGSLIFRAISSIGE CQSVTSRGDLATCPRGFAVTGCTCGSACGSW DVRAETTCHCQCAGMDWTGARCCRVQP
Mouse	SSMPLCPIDEAIDKKIKQDFNSLFPNAIKNIGLN CWTVSSRGKLASCPEGTAVLSCSCGSACGS WDIREEKVCHCQCARIWTAARCCKLQVAS
Rat	PSMSLCPMDEAISKKINQDFSSLLPAAMKNTV LHCWSVSSRGRLASCPEGTTVTSCSCGSACGS GSWDVREDTMCHCQCQCGSIWTAARCCTLRVG S

Note: Sequences obtained from recombinant protein datasheets.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Performance Comparison of Resistin Antibodies

The following tables summarize the cross-reactivity of various commercially available resistin antibodies and ELISA kits based on manufacturer-provided data. It is important to note that this data has not been independently verified by a single comparative study, and performance may vary under different experimental conditions.

Table 1: Anti-Human Resistin Antibody Cross-Reactivity

Manufacturer & Catalog #	Antibody Type	Tested Applications	Mouse Resistin	Rat Resistin	Other Species
R&D Systems, AF1359	Goat Polyclonal	ELISA, Western Blot	< 2% cross-reactivity	Not Specified	< 2% with rmRELM alpha and rmRELM beta
Abcam, ab219096	Goat Polyclonal	IHC-P	Not Specified	Not Specified	Human
Abcam, ab168137	Mouse Polyclonal	ICC/IF	Not Specified	Not Specified	Human

Table 2: Anti-Mouse Resistin Antibody Cross-Reactivity

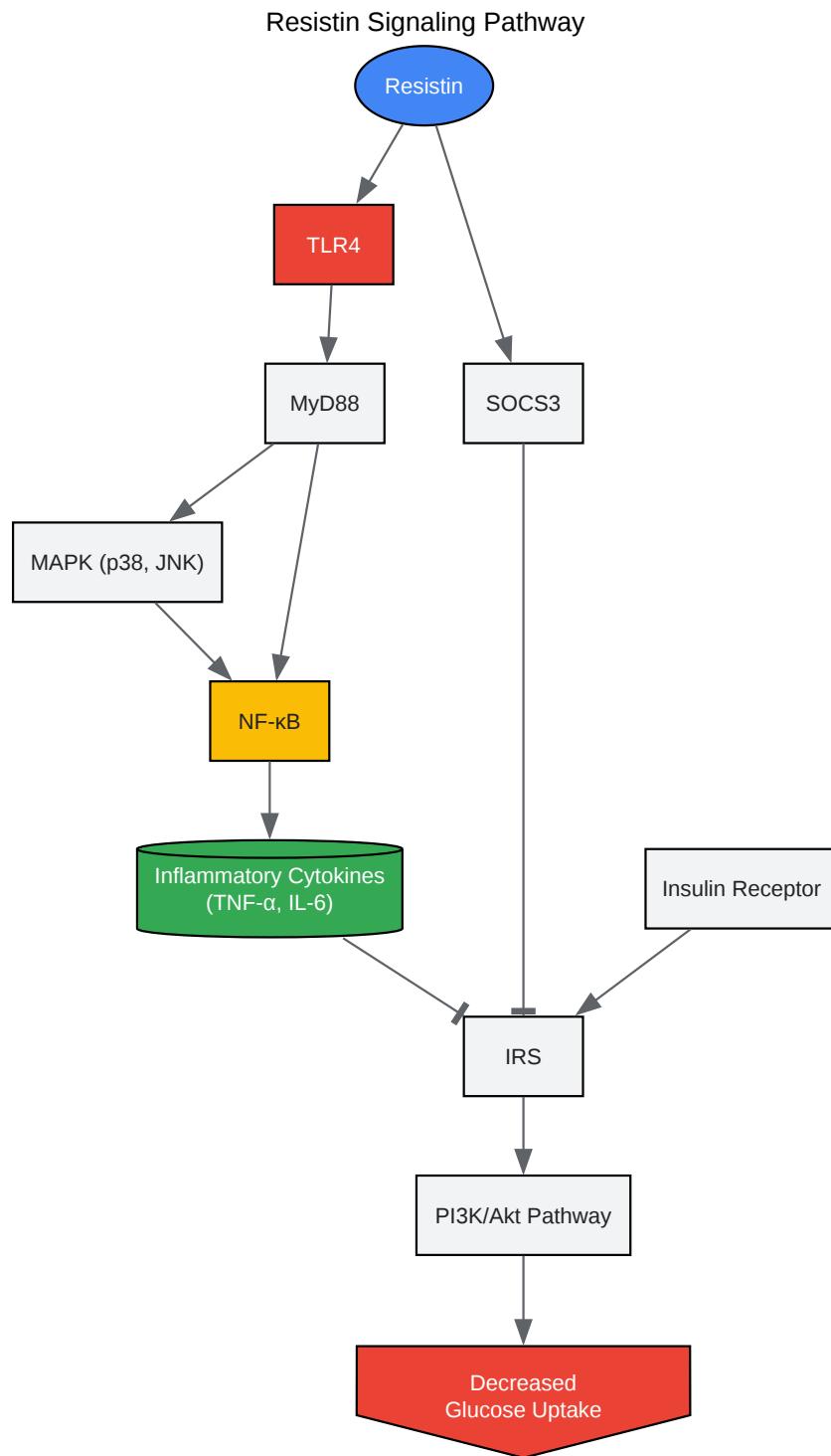
Manufacturer & Catalog #	Antibody Type	Tested Applications	Human Resistin	Rat Resistin	Other Species
antibodies-online, ABIN116937	Rat Monoclonal	Western Blot, ELISA	Does not cross-react	Not Specified	Mouse
6					
Thermo Fisher Scientific, PA1-1050	Rabbit Polyclonal	Western Blot, ICC/IF	Not Specified	Not Specified	Mouse

Table 3: Resistin ELISA Kit Cross-Reactivity

Manufacturer & Kit Name	Target Species	Mouse Resistin	Rat Resistin	Other Species/Analogs
AdipoGen Life Sciences, Resistin (human) ELISA Kit	Human	Does not cross-react	Does not cross-react	No cross-reactivity with human RELM- β , mouse RELM- α , mouse RELM- β , rat RELM- α , human leptin, or human adiponectin.
R&D Systems, Human Resistin Quantikine ELISA Kit	Human	< 50% cross-species reactivity	Not Specified	< 0.5% with available related molecules.
BioVendor, Resistin Human ELISA	Human	Not Specified	Not Specified	Bovine: Non-detectable
R&D Systems, Mouse Resistin Quantikine ELISA Kit	Mouse	N/A	Not Specified	< 0.5% with available related molecules. < 50% cross-species reactivity with other species tested.

Key Signaling Pathways of Resistin

Resistin exerts its effects through various signaling pathways, primarily linked to inflammation and insulin resistance. Understanding these pathways is crucial for interpreting experimental data.



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Caption: Resistin signaling cascade leading to inflammation and insulin resistance.

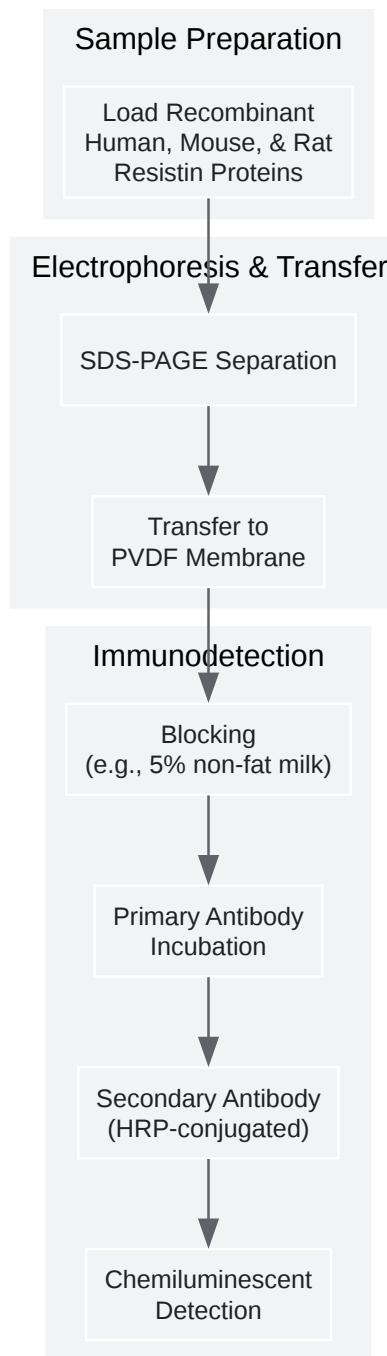
Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust experimental design. Below are detailed protocols for Western Blotting and Competitive ELISA, two common methods for this purpose.

Western Blot Protocol for Cross-Reactivity Assessment

This protocol is designed to qualitatively assess the binding of a resistin antibody to resistin proteins from different species.

Western Blot Workflow for Cross-Reactivity

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Caption: Workflow for assessing antibody cross-reactivity using Western Blot.

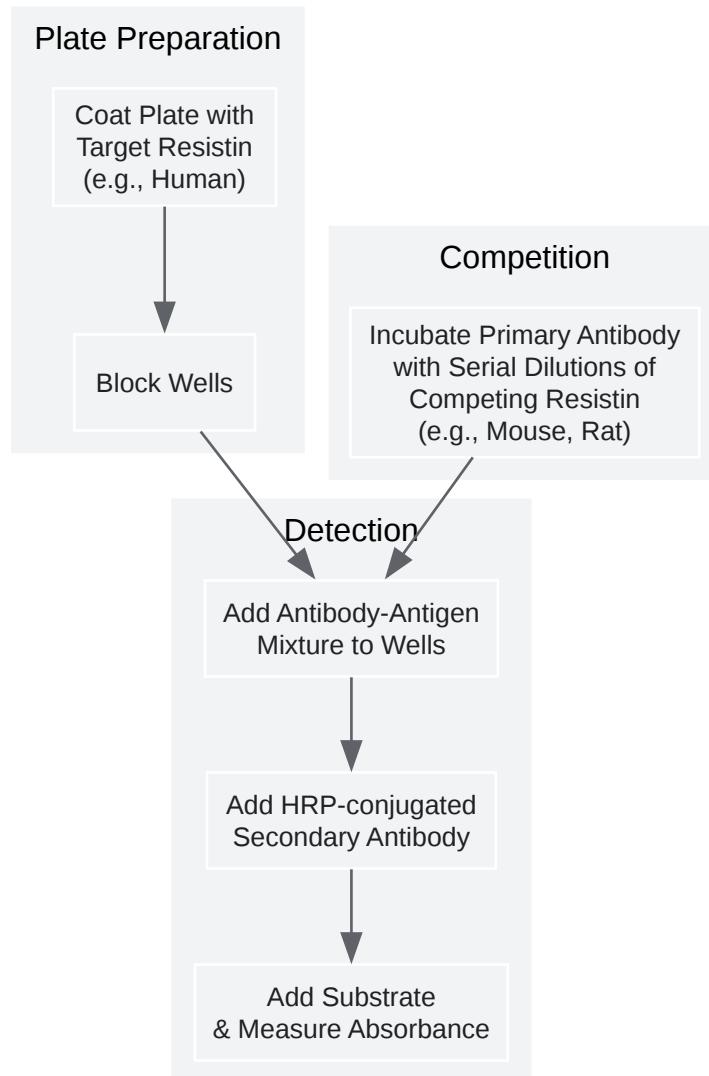
Methodology:

- Protein Loading: Load equal amounts (e.g., 50 ng) of recombinant human, mouse, and rat resistin proteins onto separate lanes of an SDS-polyacrylamide gel.
- Gel Electrophoresis: Separate the proteins by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
- Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary resistin antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the host species of the primary antibody, for 1 hour at room temperature.
- Detection: After further washing steps, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The presence and intensity of a band at the expected molecular weight for each species' resistin indicates the degree of cross-reactivity.

Competitive ELISA Protocol for Quantitative Cross-Reactivity Analysis

This protocol allows for the quantitative determination of an antibody's cross-reactivity by measuring the competition between a target antigen and a cross-reacting antigen.^[6]

Competitive ELISA for Cross-Reactivity

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Caption: Workflow for quantifying antibody cross-reactivity using Competitive ELISA.

Methodology:

- **Plate Coating:** Coat the wells of a 96-well microplate with the recombinant resistin protein that the antibody is intended to detect (the "target antigen," e.g., human resistin) at a

concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

- Blocking: Wash the plate and block the remaining protein-binding sites with a blocking buffer for 1-2 hours at room temperature.
- Competition Reaction: In separate tubes, pre-incubate a fixed, limiting concentration of the primary resistin antibody with serial dilutions of the "competing antigens" (e.g., recombinant mouse and rat resistin). Also, prepare a standard curve using serial dilutions of the target antigen.
- Incubation: Add the antibody-antigen mixtures to the coated and blocked wells and incubate for 2 hours at room temperature.
- Detection: Wash the wells and add an HRP-conjugated secondary antibody. After incubation and further washing, add a substrate solution (e.g., TMB).
- Measurement: Stop the reaction and measure the absorbance at 450 nm. The degree of cross-reactivity is determined by comparing the concentration of the competing antigen required to cause a 50% reduction in signal (IC50) to the IC50 of the target antigen.

Conclusion

The choice of a resistin antibody for cross-species studies requires careful consideration of the significant sequence and expression differences between species. While manufacturer datasheets provide valuable initial guidance, researchers are encouraged to perform in-house validation using standardized protocols like those outlined in this guide to ensure the specificity and reliability of their results for their specific experimental context.

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